![molecular formula C8H15N3O B13308897 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while nucleophilic substitution can introduce various functional groups onto the imidazo[1,2-a]pyrimidine ring .
科学的研究の応用
2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids.
Imidazo[1,2-a]pyridine: Similar to imidazo[1,2-a]pyrimidine but with a different nitrogen arrangement.
Uniqueness
2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2-(1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c12-4-1-7-5-10-8-9-2-3-11(8)6-7/h7,12H,1-6H2,(H,9,10) |
InChIキー |
ORYYKTDDEOVEHA-UHFFFAOYSA-N |
正規SMILES |
C1CN2CC(CN=C2N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13308814.png)

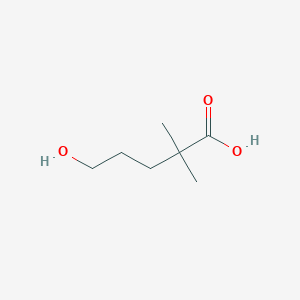
![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)



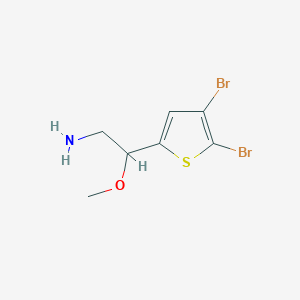
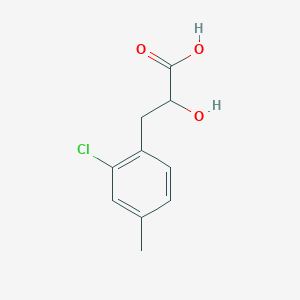
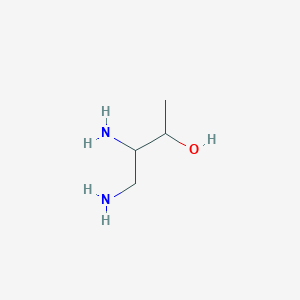
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)
![(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine](/img/structure/B13308898.png)
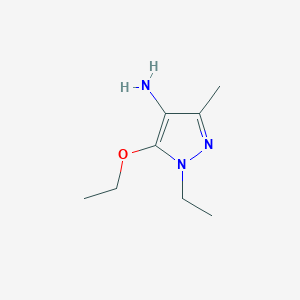
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
